

Application Note: Quantification of Nandrolone Nonanoate in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Nandrolone nonanoate

Cat. No.: B15187656

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Introduction

Nandrolone nonanoate is a long-acting injectable anabolic-androgenic steroid. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug development, and doping control. This application note provides a detailed protocol for the sensitive and selective quantification of **nandrolone nonanoate** in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for the analysis of nandrolone esters and offers high sensitivity and specificity.

Principle of the Method

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation of **nandrolone nonanoate** from plasma matrix components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. A stable isotope-labeled internal standard (IS) is employed to ensure accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) to isolate the analyte and IS from the plasma. The mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode to provide high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

- **Nandrolone Nonanoate** (analytical standard)
- Deuterium-labeled testosterone enanthate or a similar stable isotope-labeled steroid ester as an internal standard (IS)
- HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and ethyl acetate
- Ammonium formate (analytical grade)
- Ultrapure water
- Human plasma (drug-free)
- Standard laboratory glassware and consumables

Instrumentation

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Analytical column: A sub-2 micron C18 column is recommended for optimal separation.
- Data acquisition and processing software.

Preparation of Standards and Quality Controls

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of **nandrolone nonanoate** and the IS in methanol.
- **Working Standard Solutions:** Prepare serial dilutions of the **nandrolone nonanoate** stock solution in methanol to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
- **Calibration Curve and QC Samples:** Spike drug-free plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 500 μL of plasma sample (calibrator, QC, or unknown), add 50 μL of the internal standard working solution.
- Vortex briefly to mix.
- Add 2.5 mL of a mixture of methyl tert-butyl ether and ethyl acetate (50:50, v/v).
- Vortex vigorously for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase (e.g., 80:20 methanol:water with 2 mM ammonium formate) and vortex.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: A diagram illustrating the key steps in the sample preparation and analysis workflow.

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18, <2 µm particle size (e.g., 2.1 x 50 mm)
Mobile Phase A	2 mM Ammonium Formate in Water
Mobile Phase B	Methanol
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 - 10 µL
Gradient	See Table 2

Table 2: Example Gradient Elution Profile

Time (min)	% Mobile Phase B
0.0	70
1.0	70
5.0	95
6.0	95
6.1	70
8.0	70

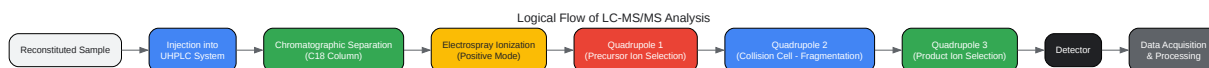
Table 3: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Selected Reaction Monitoring (SRM)
Capillary Voltage	Optimized for instrument (e.g., 3-4 kV)
Source Temperature	Optimized for instrument (e.g., 120-150°C)
Desolvation Gas Flow	Optimized for instrument
Collision Gas	Argon

Table 4: Suggested SRM Transitions for **Nandrolone Nonanoate** and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Nandrolone Nonanoate	415.3	257.2	~20-30
Nandrolone Nonanoate	415.3	109.1	~30-40
Testosterone Enanthate-d3 (IS)	404.3	290.2	~20-30

Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity.



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Caption: A schematic representing the process from sample injection to data acquisition in the LC-MS/MS system.

Data Presentation and Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 5: Summary of Method Validation Parameters from a Representative Study for Nandrolone Esters[1]

Parameter	Typical Performance
Linearity (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	100-200 pg/mL[1]
Limit of Detection (LOD)	25-100 pg/mL[1]
Precision (%CV)	< 15%
Accuracy (%Bias)	Within $\pm 15\%$
Recovery	Consistent and reproducible
Matrix Effect	Assessed and minimized

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of **nandrolone nonanoate** in plasma. The combination of efficient sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection allows for accurate and reliable results, making it suitable for a wide range of research and development applications.

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References

- 1. researchgate.net [researchgate.net]
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